molecular formula C17H22N2O7S B2361651 methyl 1-{2-[(2H-1,3-benzodioxol-5-yl)formamido]ethanesulfonyl}piperidine-4-carboxylate CAS No. 899740-12-6

methyl 1-{2-[(2H-1,3-benzodioxol-5-yl)formamido]ethanesulfonyl}piperidine-4-carboxylate

Cat. No.: B2361651
CAS No.: 899740-12-6
M. Wt: 398.43
InChI Key: UJISZRANEJPZMN-UHFFFAOYSA-N
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Description

methyl 1-{2-[(2H-1,3-benzodioxol-5-yl)formamido]ethanesulfonyl}piperidine-4-carboxylate is a complex organic compound with a unique structure that includes a piperidine ring, a benzodioxole moiety, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-{2-[(2H-1,3-benzodioxol-5-yl)formamido]ethanesulfonyl}piperidine-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1,3-benzodioxole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with piperidine-4-carboxylate under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

methyl 1-{2-[(2H-1,3-benzodioxol-5-yl)formamido]ethanesulfonyl}piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzodioxole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

methyl 1-{2-[(2H-1,3-benzodioxol-5-yl)formamido]ethanesulfonyl}piperidine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 1-{2-[(2H-1,3-benzodioxol-5-yl)formamido]ethanesulfonyl}piperidine-4-carboxylate involves its interaction with specific molecular targets. The benzodioxole moiety may interact with enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, affecting their function and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl 1-{2-[(2H-1,3-benzodioxol-5-yl)formamido]ethanesulfonyl}piperidine-4-carboxylate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

methyl 1-[2-(1,3-benzodioxole-5-carbonylamino)ethylsulfonyl]piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O7S/c1-24-17(21)12-4-7-19(8-5-12)27(22,23)9-6-18-16(20)13-2-3-14-15(10-13)26-11-25-14/h2-3,10,12H,4-9,11H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJISZRANEJPZMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)S(=O)(=O)CCNC(=O)C2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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